7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride; sulfuric acid
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Overview
Description
7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride; sulfuric acid: is a compound with the molecular formula C6H4ClN3O2S.H2O4S and a molecular weight of 315.71 g/mol . This compound is known for its significant role in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride typically involves Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . For example, CuCl and 6-methylpicolinic acid can be used as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes to synthesize pyrrolo[2,3-d]pyrimidines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve large-scale adaptations of the laboratory synthesis methods mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride undergoes various types of chemical reactions, including substitution reactions, oxidation, and reduction .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include NaI, which activates the electrophile through conversion of aryl bromide into the corresponding aryl iodide.
Oxidation Reactions: Reagents such as NaClO2, TEMPO, and NaClO are used.
Reduction Reactions:
Major Products: The major products formed from these reactions include highly substituted pyrrolo[2,3-d]pyrimidines and various derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biology and medicine, derivatives of 7H-Pyrrolo[2,3-d]pyrimidine have shown significant biological activities, including antitubercular, antihepatitis C virus, anticancer, and anti-inflammatory properties . These derivatives are also reported as inhibitors of Bruton’s tyrosine kinase, serine/threonine kinase Akt1, and Ca-dependent protein kinase 1 .
Industry: In the industrial sector, this compound is used in the synthesis of various materials and chemicals that are essential for different applications, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit the overexpression of inducible nitric oxide synthase (iNOS), which is involved in the production of nitric oxide (NO), a signaling molecule that plays a role in inflammation . By inhibiting iNOS, these compounds can reduce the production of NO and thereby exert anti-inflammatory effects .
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine: A structurally similar compound with various biological activities.
7-Deazapurine: Another similar compound known for its biological activities.
Uniqueness: 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride is unique due to its specific sulfonyl chloride group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O2S.H2O4S/c7-13(11,12)5-2-9-6-4(5)1-8-3-10-6;1-5(2,3)4/h1-3H,(H,8,9,10);(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOSATMMWLUYOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)S(=O)(=O)Cl.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089277-73-4 |
Source
|
Record name | 7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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